molecular formula C19H26N2O4S B11250172 N-(bicyclo[2.2.1]hept-2-yl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(bicyclo[2.2.1]hept-2-yl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11250172
M. Wt: 378.5 g/mol
InChI Key: CPVYODRSNCQEIL-UHFFFAOYSA-N
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Description

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclo[2.2.1]heptane core, which imparts rigidity and stability to the molecule, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable sulfonyl chlorides under basic conditions to introduce the methanesulfonyl group. This is followed by the formation of the benzoxazepine ring through cyclization reactions involving appropriate amines and carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane core provides a rigid framework that can fit into the active sites of enzymes, potentially inhibiting their activity. The methanesulfonyl and benzoxazepine moieties may interact with other parts of the target molecule, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its combination of the bicyclo[2.2.1]heptane core with methanesulfonyl and benzoxazepine functionalities. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H26N2O4S/c1-12-3-6-17-16(9-12)21(26(2,23)24)8-7-18(25-17)19(22)20-15-11-13-4-5-14(15)10-13/h3,6,9,13-15,18H,4-5,7-8,10-11H2,1-2H3,(H,20,22)

InChI Key

CPVYODRSNCQEIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3CC4CCC3C4

Origin of Product

United States

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